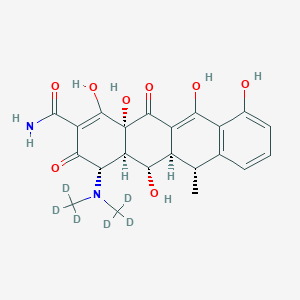

Doxycycline-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24N2O8 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-[bis(trideuteriomethyl)amino]-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1/i2D3,3D3 |

InChI Key |

SGKRLCUYIXIAHR-QPCPLXOUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Origin of Product |

United States |

Synthesis and Isotopic Derivatization of Deuterated Doxycycline Analogs

The synthesis of deuterated doxycycline (B596269) analogs, such as Doxycycline-d6, is a critical process for producing stable isotope-labeled internal standards used in mass spectrometry-based bioanalytical studies. These labeled compounds are essential for the accurate quantification of doxycycline in various biological matrices. A common strategy for introducing deuterium (B1214612) atoms into the doxycycline molecule involves a two-step process: N-demethylation of the parent drug followed by re-methylation using a deuterated methylating agent.

A documented approach for creating a stable isotope-labeled standard of doxycycline involves an initial N-demethylation of doxycycline through a non-classical Polonovski reaction. journalppw.comresearchgate.net In this process, the free base of doxycycline is first converted to its N-oxide derivative using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). journalppw.comresearchgate.net Subsequent treatment of the N-oxide with an iron catalyst system (Fe(0)/FeCl3) facilitates the removal of a methyl group from the dimethylamino moiety, yielding N-desmethyldoxycycline. journalppw.comresearchgate.net

The final step in the synthesis is the re-methylation of the resulting N-desmethyldoxycycline. This is achieved by using a deuterated methylating agent, such as methyl-[13CD3] iodide, to introduce the isotopically labeled methyl group. journalppw.comresearchgate.net This targeted derivatization results in the formation of Doxycycline-[13CD3] with a high isotopic purity, often exceeding 99%. journalppw.comresearchgate.net This method provides a reliable pathway for producing deuterated doxycycline analogs essential for pharmacokinetic and other quantitative analyses.

Table 1: Research Findings on the Synthesis of Deuterated Doxycycline

| Product | Precursor | Key Reaction Steps | Reagents | Isotopic Purity | Reference |

| Doxycycline-[13CD3] | Doxycycline | 1. N-oxidation2. N-demethylation (non-classical Polonovski reaction)3. Re-methylation | 1. m-CPBA2. Fe(0)/FeCl33. Methyl-[13CD3] iodide | 99% | journalppw.comresearchgate.netscience.gov |

Chromatographic Purification Methods for Deuterated Analogs

The purification of deuterated doxycycline (B596269) analogs is a crucial step to ensure the high purity required for their use as internal standards. Various chromatographic techniques are employed to separate the desired labeled compound from unreacted starting materials, non-deuterated species, and other reaction byproducts. High-performance liquid chromatography (HPLC) and flash chromatography are prominent methods for this purpose. researchgate.netnih.govchemrxiv.org

Reverse-phase HPLC is a widely used technique for the purification of doxycycline and its analogs. nih.govchemrxiv.org This method typically utilizes a stationary phase, such as a C18 or C8 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous component, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govchemrxiv.orgresearchgate.net Gradient elution, where the proportion of the organic solvent is gradually increased, is frequently employed to effectively separate compounds with different polarities. nih.govchemrxiv.org For instance, a gradient of water/acetonitrile (B52724) containing 0.1% TFA has been successfully used for the pilot purification of doxycycline analogs on a C18 column. nih.gov

Preparative HPLC is particularly suited for isolating pure compounds in larger quantities. chemrxiv.orgresearchgate.net Different conditions can be applied, such as using a mobile phase of water and acetonitrile with 0.1% formic acid and a gradient elution profile. chemrxiv.org In addition to HPLC, flash column chromatography is another effective purification method. researchgate.netnih.gov This technique can be performed using reverse-phase columns (e.g., C18) or normal-phase media like silica (B1680970) gel. nih.govnih.gov For example, purification of N-desmethyldoxycycline, an intermediate in the synthesis of deuterated doxycycline, has been achieved using reverse-phase flash chromatography. researchgate.net The choice of the specific chromatographic method and conditions depends on the scale of the synthesis and the physicochemical properties of the target compound and its impurities.

Table 2: Chromatographic Purification Methods for Doxycycline Analogs

| Method | Stationary Phase | Mobile Phase Composition | Detection | Application | Reference |

| Preparative HPLC | Gemini C18 (5 µm) | Gradient of 5% to 100% Acetonitrile in Water with 0.1% TFA | Not Specified | Purification of doxycycline neoglycosides | nih.gov |

| Flash Column Chromatography | Alltech C18 | Gradient of Water/Acetonitrile (100/0 to 50/50) with 0.1% TFA | Not Specified | Pilot purification of doxycycline analogs | nih.gov |

| Preparative HPLC | Silica Gel | CH2Cl2 + 1% formic acid | Not Specified | Purification of 9-(m-hydroxyphenyl)-RDOX | chemrxiv.org |

| HPLC | Phenomenex Luna C8 (5 µm) | Acetonitrile:Water:Perchloric acid (26:74:0.25), pH 2.5 | UV (350 nm) | Separation of doxycycline and its degradation products | researchgate.net |

| UPLC-MS/MS | Discovery® C18 | Methanol (B129727):Acetonitrile (20:80, v/v), pH 6.5 | ESI-MS/MS | Quantitative analysis of Doxycycline and Doxycycline-d3 | journalppw.com |

Advanced Spectrometric Applications of Doxycycline D6 in Analytical Chemistry

Application as an Internal Standard in Quantitative Mass Spectrometry

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry. Doxycycline-d6 is chemically identical to doxycycline (B596269), ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass due to the presence of six deuterium (B1214612) atoms allows a mass spectrometer to distinguish it from the naturally occurring analyte. This characteristic is fundamental to its application in quantitative analysis. Labeled doxycycline is frequently intended for use as an internal standard for the quantification of doxycycline by either gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.com

Numerous analytical methods have been developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of doxycycline in various samples, with this compound or similar deuterated analogs like Doxycycline-d3 serving as the internal standard. mdpi.comnih.gov These methods are prized for their sensitivity, specificity, and speed. researchgate.netnih.gov

The development process involves optimizing the chromatographic conditions to achieve good separation and peak shape. ijpsonline.com A typical mobile phase might consist of acetonitrile (B52724) and/or methanol (B129727) with an acidic modifier like formic acid to facilitate positive ionization. nih.govmdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both doxycycline and the this compound internal standard. researchgate.netnih.gov For instance, a transition for doxycycline could be m/z 445.0 → 428.1, while the corresponding internal standard would have a different precursor mass. researchgate.net

Validation of these methods is performed according to international guidelines to ensure reliability. Key validation parameters that are assessed include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com

Table 1: Examples of Validated LC-MS/MS Method Parameters for Doxycycline Analysis

| Parameter | Finding | Matrix | Source |

| Linearity Range | 10–1500 ng/mL | Pharmaceutical Formulations | researchgate.net |

| 0.055–7.612 µg/mL | Human Plasma | nih.gov | |

| 10–200 µg/kg | Chicken Meat | researchgate.netnih.gov | |

| Limit of Quantification (LOQ) | 5 µg/kg | Yellow Catfish Tissues | mdpi.com |

| 5 µg/kg | Chicken Tissues | researchgate.net | |

| 0.055 µg/mL | Human Plasma | nih.gov | |

| Accuracy (Recovery) | 97.7–102.6% | Chicken Meat | researchgate.netnih.gov |

| 95.55% | Human Plasma | nih.gov | |

| 67.2% to 86.2% | Yellow Catfish Tissues | mdpi.com | |

| Precision (%RSD) | < 4% (Intra- & Inter-day) | Chicken Meat | researchgate.netnih.gov |

| < 14.83% | Human Plasma | nih.gov | |

| 2.1% to 7.2% (Inter-day) | Human Plasma | nih.gov |

While LC-MS/MS is the predominant technique for analyzing polar, non-volatile compounds like doxycycline, stable isotope-labeled standards such as this compound are also produced for potential use in GC-MS methodologies. clearsynth.comnih.gov For a compound to be analyzed by GC-MS, it often requires derivatization to increase its volatility and thermal stability. The internal standard, this compound, would undergo the same derivatization process as the analyte. The high sensitivity and selectivity of modern tandem quadrupole GC-MS/MS systems allow for the analysis of complex samples even with low-volume injections, which simplifies sample preparation. lcms.cz The fundamental principle remains the same: the ratio of the analyte to the deuterated internal standard is used for quantification, correcting for variability in injection volume and potential losses during sample workup. lcms.cz

One of the most significant challenges in quantitative mass spectrometry is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) interfere with the ionization of the target analyte in the mass spectrometer's source. ijpsonline.com This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte's true concentration and compromising analytical accuracy. nih.gov

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these matrix effects. researchgate.net Because this compound is structurally and chemically identical to doxycycline, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix is effectively normalized. mdpi.comresearchgate.net This approach dramatically improves the accuracy, precision, and ruggedness of the analytical method, especially in complex biological samples. researchgate.netresearchgate.net Studies have demonstrated that methods employing this strategy show consistent results across different lots of biological matrix. nih.govijpsonline.com

Role in Bioanalytical Method Development for Complex Biological Matrices

Bioanalytical methods for quantifying drugs in complex biological matrices such as plasma, tissues, and feed are essential for pharmacokinetic studies and residue monitoring. mdpi.comresearchgate.net These matrices contain numerous endogenous compounds that can interfere with analysis. europa.eu this compound plays a pivotal role in the development of robust and reliable bioanalytical methods for these applications. mdpi.comresearchgate.net

Researchers have successfully developed and validated LC-MS/MS methods using deuterated internal standards to measure doxycycline concentrations in diverse and challenging matrices, including:

Animal Tissues: Methods have been established for quantifying doxycycline residues in chicken muscle, liver, and kidney, as well as in the plasma and tissues of aquatic species like yellow catfish. mdpi.comresearchgate.netnih.govresearchgate.net

Human Plasma: Sensitive methods for determining doxycycline levels in human plasma are crucial for pharmacokinetic and bioequivalence studies. nih.govijpsonline.com The use of an appropriate internal standard is critical to achieving the required levels of precision and accuracy. ijpsonline.com

Animal Feed: The detection of antibiotic residues in animal feed is important for food safety and regulatory compliance. Multi-residue methods have been developed to detect doxycycline and other antibiotics in complex feed matrices, where internal standards are used to correct for matrix effects and losses during extraction. europa.eu

The incorporation of this compound ensures that despite the complexity of the biological matrix, the method can deliver accurate and reproducible results suitable for regulatory submission and scientific research. nih.goveuropa.eu

Isotopic Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high-order metrological quality for quantification. nih.govspeciation.net It is based on the deliberate addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample. speciation.net The concentration of the native analyte is then determined by measuring the change in the isotopic ratio of the analyte after the "spike" has been added and equilibrated. speciation.net

The key advantage of IDMS is its ability to yield highly accurate and precise results, as the measurement is based on a ratio of isotope signals rather than a single signal intensity. nih.gov This approach effectively corrects for nearly all potential sources of error that can occur after the isotopic standard is added to the sample, including incomplete extraction, analyte loss during sample preparation, and instrumental drift. speciation.net

An analytical method based on isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) was developed to accurately determine tetracycline (B611298) residues, including doxycycline, in chicken meat. researchgate.netnih.gov This method quantified the total content of doxycycline by summing the parent compound and its isomeric forms, which is a known challenge in tetracycline analysis. researchgate.netnih.gov The use of the IDMS approach resulted in excellent method performance, with accuracies between 97.7% and 102.6% and relative standard deviations for precision of less than 4%. researchgate.netnih.gov The high sensitivity of the method, with limits of quantification below 0.2 µg kg⁻¹, demonstrates the power of IDMS for precise and reliable trace-level analysis. nih.gov

Pharmacokinetic and Dispositional Research Utilizing Deuterated Doxycycline in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are fundamental to understanding how a drug behaves in a living organism. The use of deuterated doxycycline (B596269) in these studies offers a significant advantage in differentiating the administered drug from its metabolites and endogenous compounds.

Comparative Pharmacokinetics of Labeled vs. Unlabeled Doxycycline

Studies comparing the pharmacokinetic profiles of labeled (deuterated) and unlabeled doxycycline are crucial to ensure that the isotopic labeling does not significantly alter the drug's behavior. While specific studies directly comparing doxycycline-d6 to unlabeled doxycycline in the same animal model are not extensively detailed in the public domain, the underlying principle of isotopic labeling is that it should not markedly affect the pharmacokinetic parameters. medchemexpress.com The slightly increased mass due to deuterium (B1214612) substitution is generally considered to have a negligible effect on the rates of absorption, distribution, and clearance.

However, it is important to acknowledge that differences can occasionally arise, a phenomenon known as the "isotope effect." This is more likely to occur if the deuterium substitution is at a site of metabolic cleavage. For doxycycline, which undergoes limited biotransformation in most domestic animals, this effect is expected to be minimal. merckvetmanual.com

Investigation of Drug Disposition Pathways using Isotopic Tracers

Isotopic tracers like this compound are instrumental in delineating the disposition pathways of a drug. By tracking the deuterated molecule, researchers can accurately measure its presence in various tissues and fluids over time. Doxycycline is known for its wide distribution throughout the body, penetrating almost all tissues and body fluids. merckvetmanual.com High concentrations are typically found in the kidneys, liver, bile, lungs, spleen, and bone. merckvetmanual.com The use of a labeled compound would allow for precise quantification of its distribution into these compartments, as well as its penetration across biological barriers like the blood-brain barrier. merckvetmanual.com

Furthermore, isotopic labeling facilitates the identification and quantification of metabolites. Although doxycycline metabolism is generally limited, a portion of the drug is biotransformed. merckvetmanual.com Deuterated tracers can help in distinguishing the parent drug from its metabolites in complex biological matrices, providing a clearer picture of the metabolic pathways.

Bioavailability and Bioequivalence Assessment in Animal Systems

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. Studies in various animal species have shown that the oral bioavailability of doxycycline can vary significantly. merckvetmanual.commdpi.com For instance, oral bioavailability is estimated to be poor in horses (2.7%) but better in foals. merckvetmanual.com In calves receiving the drug in milk replacer, bioavailability was approximately 70%. nih.gov

Deuterated doxycycline can be employed in bioequivalence studies to compare a new formulation to a reference standard. By co-administering the labeled new formulation and the unlabeled reference formulation, researchers can simultaneously measure the plasma concentrations of both, thereby reducing inter-subject variability and providing a more accurate assessment of bioequivalence.

Population Pharmacokinetic Modeling in Veterinary Species

Population pharmacokinetic (PopPK) modeling is a powerful statistical approach used to quantify the typical pharmacokinetic characteristics of a drug in a target population and to identify sources of variability. researchgate.net This methodology is increasingly applied in veterinary medicine to optimize dosing regimens for various species. researchgate.netresearchgate.net

Studies have utilized PopPK modeling to describe the pharmacokinetics of doxycycline in species such as rabbits and donkeys. nih.govtennessee.edu In rabbits, a one-compartment model with first-order absorption was used to describe the oral pharmacokinetics of doxycycline hyclate. researchgate.netnih.gov The typical values for volume of distribution, total body clearance, and absorption rate constant were estimated, along with the between-subject variability for these parameters. nih.gov

In donkeys, a one-compartment model with linear elimination and first-order absorption was also found to best describe the pharmacokinetic data after intragastric administration. tennessee.edu This study highlighted the high volume of distribution and rapid absorption of doxycycline in this species. tennessee.edu

The inclusion of data from studies using deuterated doxycycline could further refine these models by providing more precise measurements of drug concentrations, free from interference from metabolites or endogenous substances. This would lead to more accurate parameter estimates and a better understanding of the factors influencing drug disposition in different veterinary populations.

Tissue Distribution and Cellular Uptake Investigations in Pre-Clinical Contexts

Understanding the extent and rate of drug distribution into various tissues is crucial for predicting efficacy, particularly for infections localized in specific tissues. Doxycycline, being highly lipophilic, exhibits excellent tissue penetration. researchgate.net

Studies in rats have demonstrated the distribution of doxycycline into various tissues, including the lungs, kidneys, and intestine. researchgate.net Mass spectrometry imaging has been used to visualize the time-dependent distribution of doxycycline in the rat brain, showing its ability to cross the blood-brain barrier and distribute throughout the brain tissue. researchgate.net

Isotopically labeled doxycycline, such as this compound, would be an ideal tool for such investigations. It would allow for highly sensitive and specific quantification of the drug in various tissue homogenates and even at a subcellular level. This level of detail is critical for understanding the relationship between plasma concentrations and the concentrations at the site of action, which is ultimately what determines the therapeutic outcome. For example, a study using a fluorescent reporter has been used to assess doxycycline concentrations within tissues in the context of certain bacterial infections. una.ac.cr

Pharmacokinetic Parameters of Doxycycline in Various Animal Species

| Species | Route of Administration | Bioavailability (%) | Elimination Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (L/h/kg) |

| Dogs | Intravenous | - | 6.99 ± 1.09 | - | - |

| Cats | Intravenous | - | 4.56 ± 0.68 | Smaller than dogs | Smaller than dogs |

| Horses | Oral | 2.7 | - | - | - |

| Foals | Oral | Better than adults | - | - | - |

| Calves | Oral (in milk replacer) | ~70 | 12.6 ± 5.0 | - | - |

| Goats | Intramuscular | 45.60 | - | 0.85 (Vz) | - |

| Rabbits | Oral | - | - | 4.429 (tvV) | 1.473 (L/kg/h) |

| Donkeys | Intragastric | - | - | 108 | - |

This table presents a summary of pharmacokinetic data for unlabeled doxycycline from various studies and is intended for comparative purposes. merckvetmanual.commdpi.comnih.govnih.govtennessee.edunih.gov

Metabolic Pathway Elucidation and Biotransformation Studies with Deuterated Doxycycline

Identification of Doxycycline (B596269) Metabolites using Isotopic Labeling

Isotopic labeling is a cornerstone technique for metabolite identification. A stable isotope-labeled version of doxycycline, such as doxycycline-[(13)CD3], is synthesized for use as an internal standard in pharmacokinetic analyses. researchgate.net This approach involves the N-demethylation of doxycycline, followed by re-methylation using a labeled methyl group, resulting in a product with a high degree of isotopic purity. researchgate.net

When used in metabolic studies, the deuterated standard is added to biological samples (e.g., plasma, urine, tissue homogenates). During analysis with techniques like liquid chromatography-mass spectrometry (LC-MS), the labeled standard and any potential unlabeled metabolites can be clearly distinguished. The known mass shift of the deuterated compound allows for the confident identification and accurate quantification of metabolites, even at very low concentrations. This method helps to differentiate true metabolites from background noise or other interfering substances in the complex biological matrix. While major metabolites of doxycycline in humans have not been definitively identified, with the drug being largely excreted unchanged, isotopic labeling remains the gold standard for such investigations. fda.gov

Tracing Metabolic Transformations in In Vitro and Ex Vivo Systems

In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) systems are indispensable for studying drug metabolism in a simplified and controlled manner. nih.gov These systems include:

Cell Cultures: Using specific cell lines to observe cellular uptake and transformation.

Liver Microsomes: Preparations of liver cell membranes containing high concentrations of drug-metabolizing enzymes, particularly cytochrome P450s.

Tissue Slices: Thin slices of organs like the liver or kidney that maintain some of the tissue's architecture and metabolic capacity.

In these systems, Doxycycline-d6 serves as a tracer. By introducing the labeled compound, researchers can monitor its disappearance and the appearance of new, deuterium-containing molecules over time. This allows for the precise tracing of metabolic pathways, such as oxidation or conjugation. hyphadiscovery.com For instance, a deuterated parent drug can be subjected to microbial biotransformation to produce a specific hydroxylated intermediate, which can then be isolated and studied further. hyphadiscovery.com Although deuteration at the site of metabolism can sometimes slow the rate of the reaction, it provides an invaluable method for elucidating the sequence of biochemical transformations that doxycycline undergoes. hyphadiscovery.com

Microbial Biotransformation and Degradation Pathways of Doxycycline

Doxycycline, as a widely used antibiotic, can enter the environment where it is subject to microbial degradation. Several bacterial strains have been identified that can biotransform doxycycline, relying on it as a substance for cometabolism. nih.gov Studies have isolated bacteria from sources like chicken litter and activated sludge that are capable of breaking down doxycycline through various chemical reactions. nih.govnih.gov The primary degradation pathways initiated by these microorganisms include demethylation, dehydration, decarbonylation, deamination, and hydroxylation. nih.govnih.gov

| Bacterial Strain | Source | Observed Degradation Pathways | Reference |

|---|---|---|---|

| Chryseobacterium sp. WX1 | Activated Sludge | Hydroxylation followed by a series of further transformations. Completely degrades 50 mg/L of doxycycline within 44 hours. | nih.gov |

| Brevundimonas naejangsanensis DD1 | Chicken Litter | Demethylation, dehydration, decarbonylation, deamination. Relies on cometabolism with tryptone as a growth substrate. | nih.govresearchgate.net |

| Sphingobacterium mizutaii DD2 | Chicken Litter | Demethylation, dehydration, decarbonylation, deamination. Showed higher biotransformation kinetics than strain DD1. | nih.govresearchgate.net |

The microbial breakdown of doxycycline is facilitated by specific enzymes. A key mechanism of resistance and degradation involves enzymatic modification of the antibiotic molecule. frontiersin.org In several bacteria, this is carried out by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenases. frontiersin.org

Research has identified specific genes and enzymes responsible for the initial and subsequent steps in doxycycline degradation:

MabTetX: In Mycobacterium abscessus, this FAD-binding monooxygenase is a primary determinant of intrinsic resistance to doxycycline. It inactivates the antibiotic through hydroxylation and subsequent degradation. frontiersin.org

tetX gene: In Chryseobacterium sp. WX1, this gene was identified as being critical for facilitating the initial hydroxylation of the doxycycline molecule, which is the first step in its degradation pathway. nih.gov

These enzymatic actions modify the structure of doxycycline, reducing its ability to bind to the bacterial ribosome and thus neutralizing its antibiotic effect. frontiersin.org

To gain a comprehensive understanding of how microorganisms respond to and degrade doxycycline, researchers employ multi-omics strategies. nih.gov This integrated approach combines data from various molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to build a complete picture of the biological processes involved. nih.govfrontiersin.org

In the study of Chryseobacterium sp. WX1, a multi-omics analysis was crucial in elucidating its adaptation and biotransformation strategies under doxycycline-induced stress. nih.gov The key findings from this approach included:

Identification of Key Enzymes: Proteomic analysis helped pinpoint the specific enzymes responsible for the downstream modifications of doxycycline derivatives after the initial hydroxylation. nih.gov

Elucidation of Complete Pathways: The integrated analysis revealed the entire degradation pathway, which encompassed microbial transmembrane transport of doxycycline, the coordinated synthesis of transformation enzymes, and the regulation of energy metabolism. nih.gov

Such comprehensive approaches provide deep insights into the mechanisms of antibiotic resistance and bioremediation, highlighting the potential for using specific bacterial strains in wastewater treatment to remove doxycycline contamination. nih.gov

Impact of Doxycycline on Cellular Metabolism in Research Models

Beyond being a target of metabolism, doxycycline itself has significant off-target effects on the cellular metabolism of eukaryotic cells, a factor that is critical in research using doxycycline-inducible gene expression systems. researchgate.netnih.gov At concentrations commonly used in these systems, doxycycline can substantially alter the metabolic profile of human cell lines. nih.govplos.org

The primary mechanism for this effect is the inhibition of mitochondrial protein synthesis, as doxycycline can bind to the mitochondrial ribosome. researchgate.netmdpi.com This leads to a cascade of metabolic changes:

Impaired Oxidative Phosphorylation (OXPHOS): Inhibition of mitochondrial translation leads to a mitonuclear protein imbalance, disrupting the assembly of respiratory chain complexes and reducing maximal mitochondrial respiration and oxygen consumption. mdpi.commdpi.com

Shift to Glycolysis: To compensate for the reduced energy production from OXPHOS, cells shift their metabolism towards glycolysis. researchgate.netmdpi.com This is evidenced by increased glucose consumption and elevated production and secretion of lactate (B86563). nih.govplos.orgmdpi.com

Altered Gene Expression: Treatment with doxycycline leads to widespread changes in the expression of metabolic genes, including the significant enrichment of pathways related to both oxidative phosphorylation and glycolysis. nih.govplos.org

Studies using stable isotope tracers, such as [¹³C₆]-glucose, have confirmed this metabolic reprogramming. In doxycycline-treated cardiomyoblasts, there was a reduced incorporation of labeled glucose into tricarboxylic acid (TCA) cycle intermediates like citrate, and a corresponding dose-dependent increase in the synthesis of labeled lactate. mdpi.com

| Research Model | Key Metabolic Effect Observed | Reference |

|---|---|---|

| Human Cell Lines (general) | Shift towards a more glycolytic phenotype, increased lactate secretion, reduced oxygen consumption. | researchgate.netnih.gov |

| MCF12A (untransformed breast epithelial line) | Altered metabolic gene expression, increased glucose consumption and lactate production rates, reduced oxygen consumption rate after 48 hours. | plos.org |

| H9C2 Cardiomyoblasts | Reduced OXPHOS capacity, fragmented mitochondria, shift away from OXPHOS towards glycolysis (less glucose contribution to TCA cycle, more lactate production). | mdpi.com |

| Human Glioma Cell Lines | Inhibited mitochondrial protein synthesis, reduced oxygen consumption, and increased glucose consumption. | mdpi.com |

| Cancer Stem Cells (CSCs) | Inhibition of mitochondrial biogenesis and OXPHOS, forcing cells into a purely glycolytic state (metabolic inflexibility). | oncotarget.com |

Mechanistic and Molecular Interaction Investigations Using Doxycycline D6

Probing Drug-Target Interactions through Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds like doxycycline-d6 is instrumental in elucidating drug-target interactions. Deuterium exchange mass spectrometry (DXMS) is a powerful technique that monitors the exchange of hydrogen for deuterium atoms in a protein's backbone. This exchange rate is sensitive to the protein's conformation and solvent accessibility. When a drug like this compound binds to its target protein, it can shield certain regions from the solvent, leading to a reduction in deuterium exchange at and near the binding site.

By comparing the deuterium uptake of a protein in its free form versus its doxycycline-bound state, researchers can map the binding interface and identify allosteric changes in protein conformation induced by drug binding. For instance, DXMS studies with doxycycline (B596269) have been used to localize its binding regions on matrix metalloproteinases (MMPs). nih.gov These investigations revealed that doxycycline doesn't just interact with the active site but also binds to other regions, suggesting a more complex mechanism of inhibition that may involve conformational changes. nih.gov Tryptophan fluorescence quenching experiments have further supported these findings, indicating that doxycycline binding induces conformational changes in its target proteins. nih.gov

Studies on Matrix Metalloproteinase (MMP) Inhibition Mechanisms

Doxycycline is a known inhibitor of MMPs, a family of enzymes crucial for extracellular matrix degradation. d-nb.infocambridgemedia.com.au Its inhibitory action is independent of its antimicrobial properties and is a key area of research for conditions involving tissue remodeling and inflammation. pcronline.com

Molecular Interactions with Specific MMP Isoforms

Doxycycline's inhibitory effects vary among different MMP isoforms. It is a potent inhibitor of MMP-8 (collagenase-2) and MMP-13 (collagenase-3), while its effect on MMP-1 (collagenase-1) and MMP-3 (stromelysin-1) is weaker or absent. pcronline.com It also demonstrates inhibitory activity against MMP-2 (gelatinase A) and MMP-9 (gelatinase B). nih.govnih.gov The primary mechanism of inhibition involves the chelation of the catalytic Zn2+ ion within the active site of the MMP molecule. d-nb.infoviamedica.pl However, research suggests that doxycycline's interaction with MMPs is more complex.

Studies have shown that doxycycline can also interact with the structural zinc and calcium atoms within the enzyme, leading to conformational changes that inhibit its activity. nih.gov Furthermore, doxycycline can down-regulate the expression of certain MMPs at the mRNA level, indicating an effect on gene expression. d-nb.infonih.gov For example, in human aortic smooth muscle cells, doxycycline was found to reduce MMP-2 production by decreasing the stability of its mRNA. nih.gov In vitro studies on canine osteosarcoma cells showed that doxycycline could minimize tumor volume by reducing MMP-1 secretion. d-nb.info In human colorectal cancer cell lines, it down-regulated the expression of MMP-2 and MMP-9. d-nb.info

Interactive Table: Doxycycline's Interaction with MMP Isoforms

| MMP Isoform | Type | Doxycycline's Effect | References |

|---|---|---|---|

| MMP-1 | Collagenase | Weak or no inhibition | pcronline.com |

| MMP-2 | Gelatinase | Inhibition of activity and expression | nih.govnih.gov |

| MMP-3 | Stromelysin | Weak or no inhibition | pcronline.com |

| MMP-8 | Collagenase | Strong inhibition | pcronline.comscbt.com |

| MMP-9 | Gelatinase | Inhibition of activity and expression | nih.govnih.govarvojournals.orgresearchgate.net |

| MMP-12 | Metalloelastase | Altered expression | arvojournals.org |

Impact on Inflammatory Mediators and Tissue Remodeling (Pre-clinical)

Doxycycline's ability to inhibit MMPs has significant implications for its anti-inflammatory and tissue-protective effects in preclinical models. MMPs are key players in the breakdown of the extracellular matrix during inflammation and tissue remodeling. cambridgemedia.com.au By inhibiting these enzymes, doxycycline can prevent excessive tissue degradation. viamedica.pl

In a murine model of vein graft disease, doxycycline treatment significantly inhibited intimal hyperplasia, a process involving smooth muscle cell migration and proliferation that requires MMP activity. pcronline.com The study observed a reduction in vascular MMP expression in the treated mice. pcronline.com In a model of trachoma, a fibrotic eye disease, doxycycline suppressed the contractile phenotype of fibroblasts and matrix degradation, associated with altered expression of MMP1, MMP9, and MMP12. arvojournals.org Furthermore, in a rat model of skin wound healing, oral administration of doxycycline accelerated wound closure, which was associated with its modulatory effects on MMPs and antioxidant defenses. nih.gov In a model of focal cerebral ischemia in rats, doxycycline was shown to decrease MMP-2 and MMP-9, leading to reduced damage to cerebral microvessels. nih.gov

Investigation of Effects on Gene Expression Regulation Systems (e.g., Tet-On/Tet-Off)

Doxycycline is a key component of the widely used tetracycline-controlled gene expression systems, known as Tet-On and Tet-Off. nih.govjax.orgnih.gov These systems allow for the precise and reversible control of gene expression in eukaryotic cells and are invaluable tools in biological research. nih.govjax.org this compound, with its identical chemical behavior to doxycycline, can be used interchangeably in these systems.

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein binds to a tetracycline-responsive element (TRE) in the promoter of a target gene, activating its transcription. jax.orgnih.gov The addition of doxycycline or its derivatives causes a conformational change in tTA, preventing it from binding to the TRE and thus switching off gene expression. nih.govresearchgate.net

Conversely, the Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). jax.org This protein can only bind to the TRE and activate gene expression in the presence of doxycycline. jax.orgresearchgate.net This allows for the induction of gene expression by administering the compound. nih.gov The development of optimized rtTA variants has improved the sensitivity of the Tet-On system, requiring lower concentrations of doxycycline for activation. nih.gov These systems have been instrumental in a vast array of studies, from fundamental cell biology to the development of gene therapies. nih.govresearchgate.net Recent developments have even led to the creation of artificial RNA cascade circuits for gene regulation based on doxycycline-induced pre-mRNA alternative splicing. mdpi.com

Assessment of Anti-Inflammatory and Immunomodulatory Properties in Research Models

Beyond its MMP-inhibitory effects, doxycycline exhibits broader anti-inflammatory and immunomodulatory properties that have been investigated in various research models. plos.orgactasdermo.orgnih.gov These effects are often achieved at sub-antimicrobial concentrations. nih.gov

In vitro studies using human keratinocytes stimulated with lipopolysaccharide (LPS) have shown that doxycycline can modulate the gene expression of pro-inflammatory cytokines such as IL-8, TNF-α, and IL-6. nih.govresearchgate.net Similarly, in a murine model of polymicrobial sepsis, doxycycline, in combination with an antibiotic, improved survival by significantly reducing plasma and lung levels of pro-inflammatory cytokines and myeloperoxidase. nih.govnih.gov Research has also indicated that doxycycline can suppress microglial activation, the resident immune cells of the central nervous system, by inhibiting the p38 MAPK and NF-κB signaling pathways. science.gov

Furthermore, in vitro studies on peripheral blood mononuclear cells from multiple sclerosis patients demonstrated that doxycycline could significantly decrease the production of IFN-γ and IL-17 by T-cells and NKT cells. frontiersin.org In a mouse model of experimental cerebral malaria, doxycycline treatment reduced inflammatory immune reactions and the expression of inflammatory mediators in the brain. plos.orgnih.gov

Interactive Table: Doxycycline's Anti-Inflammatory and Immunomodulatory Effects in Research Models

| Model System | Key Findings | References |

|---|---|---|

| Human Keratinocytes (in vitro) | Modulated gene expression of IL-8, TNF-α, and IL-6. | nih.govresearchgate.net |

| Murine Polymicrobial Sepsis (in vivo) | Reduced pro-inflammatory cytokines and myeloperoxidase levels. | nih.govnih.gov |

| Primary Microglial Cells (in vitro) | Suppressed microglial activation via p38 MAPK and NF-κB pathways. | science.gov |

| Multiple Sclerosis Patient Cells (in vitro) | Decreased IFN-γ and IL-17 production by T-cells and NKT cells. | frontiersin.org |

Environmental and Ecotoxicological Research Applications

Environmental Fate and Persistence Studies using Deuterated Doxycycline (B596269)

In studies investigating the environmental fate and persistence of doxycycline, Doxycycline-d6 is indispensable for achieving reliable and accurate results. When analyzing environmental samples such as water, soil, and sediment, the presence of various organic and inorganic compounds can interfere with the quantification of the target analyte, a phenomenon known as the matrix effect. This compound, being chemically identical to doxycycline but with a different mass, co-elutes with the non-labeled form during chromatographic separation. By adding a known concentration of this compound to the samples, researchers can use it as an internal standard in mass spectrometry-based analytical methods. This allows for the correction of any signal enhancement or suppression caused by the sample matrix, as well as variations in sample preparation and instrument response.

The use of deuterated doxycycline as an internal standard is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the determination of tetracycline (B611298) antibiotics in environmental waters. researchgate.net This approach enables the precise quantification of doxycycline concentrations, which is fundamental to understanding its persistence and mobility in different environmental compartments. For instance, studies have shown that doxycycline can persist in soil for extended periods, with calculated half-lives varying depending on the soil depth. nih.gov The accurate determination of these half-lives relies on precise concentration measurements, which are made possible through the use of isotopically labeled internal standards like this compound.

Degradation Kinetics in Environmental Compartments (e.g., water, soil, sludge)

Understanding the degradation kinetics of doxycycline in various environmental compartments is crucial for assessing its potential long-term impact. This compound plays a pivotal role in these studies by enabling the accurate measurement of doxycycline concentrations over time. Forced degradation studies, which examine the breakdown of a compound under stressed conditions such as exposure to acid, base, or oxidative agents, benefit from the use of an internal standard to ensure the accuracy of the analytical method. wjbphs.comresearchgate.net

In environmental settings, the degradation of doxycycline can be influenced by factors like pH, temperature, and the presence of microorganisms. For example, the degradation of doxycycline in soil can be a slow process, with significant amounts of the initial concentration remaining even after several weeks. nih.gov The half-life of doxycycline in soil has been reported to be between approximately 59 and 76 days, depending on the depth. nih.gov In aquatic environments, the degradation of doxycycline is also influenced by pH, with higher pH levels generally leading to faster degradation. The precise data required to determine these degradation rates and half-lives are obtained through analytical methods that rely on internal standards like this compound for their accuracy.

Table 1: Half-life of Doxycycline in Manure-Amended Soil at Different Depths

| Soil Depth (cm) | Calculated Half-life (days) | Initial Doxycycline Concentration Remaining after 20 weeks (%) |

|---|---|---|

| 0 | 66.5 | ~20 |

| 25 | 76.3 | ~33 |

| 50 | 59.4 | ~18 |

Assessment of Microbial Communities' Response to Doxycycline in Environmental Samples

The introduction of antibiotics like doxycycline into the environment can have significant effects on microbial communities. This compound is a valuable tool in studies that assess these impacts by allowing for the accurate measurement of doxycycline concentrations in environmental samples, which can then be correlated with changes in microbial populations and activity. For example, research on the effect of doxycycline on soil microbial activity has shown that it can inhibit nitrogen transformation processes. nih.gov

In studies involving complex matrices like pig manure, the use of an internal standard is crucial for obtaining reliable data on the concentration of doxycycline that microbial communities are exposed to. nih.gov Research has indicated that at high exposure doses, doxycycline can significantly affect soil phosphatase activity, which is an indicator of microbial health. nih.gov The ability to accurately quantify the concentration of doxycycline in different soil layers and leachates provides a clearer understanding of its bioavailability and potential to impact microbial ecosystems. nih.gov The precision afforded by using this compound as an internal standard is therefore essential for establishing dose-response relationships and understanding the ecotoxicological effects of doxycycline on soil microorganisms.

Table 2: Effect of Doxycycline on Nitrate Concentration in Soil Samples After 28 Days

| Doxycycline Treatment | Nitrate Concentration (% of control) |

|---|---|

| Treatment 1 | 76.9 |

| Treatment 2 | 53.0 |

| Treatment 3 | 65.6 |

| Treatment 4 | 59.7 |

| Treatment 5 | 77.1 |

Future Directions and Emerging Research Avenues for Deuterated Doxycycline

Advancements in Deuterated Analogs for Drug Discovery and Development

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), has emerged as a valuable tool in drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.govresearchgate.net This process, known as deuteration, can lead to a more stable molecule by slowing down metabolic processes, potentially resulting in improved efficacy and safety. nih.gov While the primary focus has often been on creating deuterated versions of existing drugs, a "deuterium switch," the strategy is increasingly being applied to the discovery of novel drug candidates. nih.govnih.gov

In the context of doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, the development of deuterated analogs holds significant promise. nih.govdrugbank.com Doxycycline itself has been investigated for applications beyond its antimicrobial properties, including as a potential treatment for certain cancers due to its ability to inhibit cell proliferation and induce apoptosis. nih.gov Deuteration of doxycycline could further enhance these properties.

The development of deuterated analogs of existing antibiotics, like doxycycline, is a key area of research. For instance, analogs of validated antibiotics have been successfully advanced for in vivo proof-of-concept testing. mdpi.com This approach allows researchers to build upon the known efficacy and safety profiles of established drugs. The synthesis and evaluation of over 300 analogs in some medicinal chemistry optimization processes highlight the extensive efforts in this field. mdpi.com

The primary advantage of deuteration lies in its ability to decrease the rate of drug metabolism. nih.gov By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the resulting carbon-deuterium bond is stronger and less susceptible to enzymatic cleavage. researchgate.net This can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. nih.gov Furthermore, reducing the formation of certain metabolites could improve the drug's selectivity and safety profile. nih.gov

The successful development and FDA approval of deuterated drugs like deutetrabenazine have paved the way for broader application of this technology. nih.govresearchgate.net This success demonstrates the tangible benefits of the deuterium switch approach in creating more effective and safer medications. As research continues, the application of deuteration to develop novel doxycycline analogs could unlock new therapeutic possibilities.

Exploration of Novel Derivatizations for Enhanced Research Utility

The exploration of novel derivatizations of doxycycline, including deuterated forms, is a burgeoning area of research aimed at expanding its utility beyond conventional antibiotic applications. researchgate.net Scientists are synthesizing new doxycycline derivatives to overcome challenges like antibiotic resistance and to explore new therapeutic avenues. researchgate.netchemrxiv.org

One approach involves the synthesis of Schiff bases derived from doxycycline, which have demonstrated significantly higher activity against both gram-positive and gram-negative bacteria compared to the parent drug. researchgate.net These novel derivatives are created through a single-step condensation reaction with various aromatic and aliphatic aldehydes and ketones. researchgate.net The resulting imine formation is a key structural modification. researchgate.net The characterization of these new compounds is confirmed using analytical techniques such as FTIR, 1H NMR, and 13C NMR. researchgate.net

Another promising area of derivatization focuses on creating non-antibiotic versions of doxycycline to harness its neuroprotective and anti-inflammatory properties without the risk of inducing antibiotic resistance. chemrxiv.org This is particularly relevant for long-term treatment of conditions like Parkinson's disease, where doxycycline has shown potential in limiting the aggregation of α-synuclein and reducing neuroinflammation. chemrxiv.org The design and synthesis of these new derivatives are guided by the well-understood structure-activity relationships of tetracyclines. chemrxiv.org

The use of deuterated solvents like DMSO-d6 is common in the characterization of these novel doxycycline derivatives, highlighting the role of deuterium in the analytical process. researchgate.netchemrxiv.org Furthermore, the chelating property of doxycycline presents unique application possibilities that can be explored through derivatization. indexcopernicus.com

The synthesis of these novel compounds is a meticulous process. For example, the creation of a doxycycline-trimethylammonium iodide salt involved specific reaction conditions and resulted in a 63% yield. chemrxiv.org The detailed structural analysis of these derivatives using advanced spectroscopic methods is crucial for understanding their properties and potential applications. chemrxiv.org

Integration of Doxycycline-d6 in Radiopharmaceutical Development (Pre-clinical Imaging/Therapeutics)

The integration of doxycycline, and by extension its deuterated analog this compound, into radiopharmaceutical development represents a promising frontier for preclinical imaging and targeted radionuclide therapy. nih.govthno.org Radiolabeled antibiotics are being increasingly investigated for their ability to accurately diagnose and locate infectious lesions. nih.gov

The process involves labeling the antibiotic with a radionuclide, such as Technetium-99m (99mTc), to create a radiopharmaceutical. nih.gov In the case of doxycycline hyclate, it has been successfully labeled with 99mTc with high radiochemical purity. nih.gov These radiolabeled compounds can then be used in imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize areas of bacterial infection. nih.govnih.gov

Preclinical studies using animal models, such as rats with bacterial-infected thigh muscles, have demonstrated the potential of 99mTc-doxycycline. nih.gov Static images showed rapid distribution of the radiopharmaceutical throughout the body with significant uptake in the infected muscle. nih.gov The target-to-non-target uptake ratios were found to be favorable, indicating good localization at the site of infection. nih.gov

The development of "theranostics," which combines diagnostic imaging with subsequent targeted therapy, is a key area of radiopharmaceutical research. thno.org If a diagnostic radiotracer like radiolabeled doxycycline shows promising biodistribution with high accumulation at diseased sites and minimal uptake in healthy tissues, it could be a candidate for targeted radionuclide therapy. thno.org This would involve labeling the same tracer with a therapeutic radionuclide. thno.org

The use of deuterated compounds like this compound in this context could offer advantages. The increased metabolic stability of a deuterated tracer might lead to improved imaging contrast and therapeutic efficacy. While direct studies on radiolabeled this compound are not yet widely published, the principles of radiopharmaceutical development and the known benefits of deuteration suggest this is a logical and potentially fruitful area for future investigation. nih.govnih.gov The development of stable, sterile, and pyrogen-free kits for radiolabeling is also a critical aspect of translating these research tools into clinical practice. nih.gov

Potential for Tracing Doxycycline in Drug Delivery System Optimization

The use of isotopically labeled compounds, such as this compound, offers significant potential for tracing and optimizing drug delivery systems. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to developing effective therapies, and deuterated compounds can serve as valuable tools in these pharmacokinetic studies. bioemtech.com

Drug delivery systems, particularly those based on nanoparticles, are a major focus of research for improving the therapeutic efficacy of drugs like doxycycline. mdpi.com These systems can be designed to protect the drug from degradation, control its release, and target it to specific sites in the body. mdpi.com For instance, local doxycycline gel has been investigated for the nonsurgical treatment of peri-implant diseases, demonstrating the potential of localized delivery. mdpi.com

Deuterated doxycycline can be used as an internal standard in analytical methods to precisely quantify the concentration of the non-deuterated drug in biological samples. This is crucial for evaluating the performance of different drug delivery formulations. For example, researchers have developed injectable in-situ gelling systems for the controlled delivery of doxycycline hyclate. nih.gov By incorporating this compound into such studies, a more accurate assessment of drug release and distribution could be achieved.

Furthermore, the development of novel drug delivery platforms, such as gold nanoparticles (AuNPs) for enhanced radiosensitization in cancer therapy, could benefit from the use of deuterated tracers. researchgate.net In a study focusing on a green synthesis method for doxycycline-associated AuNPs, the resulting nanosystems were characterized for their physicochemical properties and cellular uptake. researchgate.net Using this compound could allow for more precise tracking of the drug's journey from the nanoparticle carrier into the target cells.

The optimization of nanoparticle properties, such as biocompatibility, targeting efficiency, and drug loading rate, is an active area of research. mdpi.com The ability to accurately trace the fate of the drug molecule is essential for these optimization efforts. The chemical stability of the carbon-deuterium bond in this compound makes it an ideal tracer for these applications, providing a clear signal that can be distinguished from the naturally occurring isotopes. researchgate.net

Q & A

Q. What is the role of Doxycycline-d6 in mitochondrial protein synthesis studies, and how should experimental controls be designed?

this compound inhibits mitochondrial protein synthesis by targeting the 70S ribosome, reducing expression of mitochondrial transcription factors like TFB2M. To study this, researchers should include:

Q. What methodological considerations are critical for quantifying this compound in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific ion transitions to distinguish this compound from endogenous analogs. Key steps:

- Sample preparation : Protein precipitation with acetonitrile to minimize matrix effects.

- Calibration curves : Spiked with isotopic standards (e.g., Doxycycline-d4) to account for recovery variability.

- Validation : Assess intra-day/inter-day precision (<15% CV) and accuracy (85–115%) .

Q. How should researchers validate the isotopic purity of synthesized this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., methyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion clusters (e.g., m/z 445.15 for this compound vs. 439.15 for non-deuterated).

- Stability testing : Monitor isotopic exchange under physiological pH and temperature .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across studies be resolved?

Discrepancies often arise from variations in:

- Dosing regimens : Adjust for bioavailability differences between oral and intravenous administration.

- Analytical sensitivity : Standardize LC-MS/MS parameters (e.g., collision energy, column type).

- Statistical reconciliation : Apply meta-analysis tools (e.g., random-effects models) to harmonize data from disparate studies .

Q. What strategies mitigate isotopic interference when studying this compound’s off-target effects?

- Cross-reactivity assays : Use siRNA knockdown of mitochondrial vs. cytoplasmic ribosomes to isolate target-specific effects.

- Dose-response profiling : Compare IC50 values of this compound and non-deuterated analogs in parallel assays.

- Computational modeling : Predict deuterium-induced steric hindrance using molecular docking simulations .

Q. How should researchers design in vivo studies to reconcile discrepancies between in vitro and animal model outcomes?

- Species-specific dosing : Adjust for metabolic differences (e.g., murine vs. human cytochrome P450 activity).

- Tissue-specific sampling : Prioritize organs with high mitochondrial density (e.g., liver, heart) for RNA-seq or proteomic analysis.

- Temporal monitoring : Use longitudinal sampling to capture dynamic changes in mitochondrial function .

Q. What ethical and regulatory frameworks apply to human trials involving deuterated compounds like this compound?

- Informed consent : Disclose deuterium’s potential long-term metabolic impacts.

- Safety protocols : Monitor for isotopic accumulation in lipid-rich tissues via MRI or biopsy.

- Compliance : Adhere to FDA/EMA guidelines for stable isotope-labeled drug trials (e.g., ICH M3(R2)) .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.